![molecular formula C18H19N7O3S B2876355 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 2309348-04-5](/img/structure/B2876355.png)

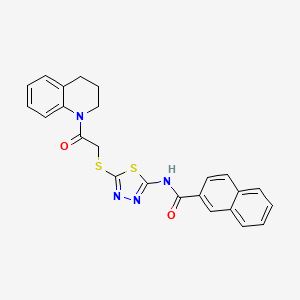

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

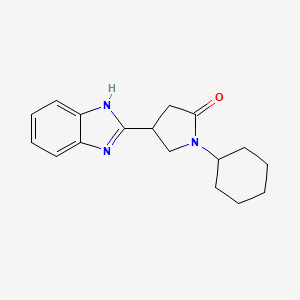

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-asthmatic Activities

Synthetic studies on condensed-azole derivatives have demonstrated the potential of compounds bearing sulfonamide groups in the treatment of asthma and other respiratory diseases. Specifically, the synthesis and evaluation of a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides showed potent activity against platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating their value in anti-asthmatic applications (Kuwahara et al., 1997).

Antimicrobial and Anticancer Properties

Syntheses and interconversions of some s-triazolo[3,4-a]isoquinolines and related studies have explored the synthesis of heterocyclic compounds with potential antimicrobial and anticancer activities. These include the creation of fused heterocycles of potential antimicrobial activity through reactions of hydrazonoyl halides with heterocycles containing amino and thione groups, leading to various triazolo and triazinones derivatives (Khalifa et al., 2014).

Antibacterial Agents

7-Azetidinylquinolones as antibacterial agents have been synthesized and evaluated for their structure-activity relationships, highlighting the significance of chirality and the azetidine moiety on the antibacterial activity of quinolone derivatives (Frigola et al., 1995).

Anticancer Drug Synthesis

Synthesis of Heterobicyclic Nitrogen Systems Bearing a 1,2,4-Triazine Moiety as Anticancer Drugs explored the creation of compounds with significant anticancer activities, providing a pathway for the development of new therapeutic agents (El-Gendy et al., 2003).

Advanced Sulfonamide Hybrids

Recent Advances on Biological Active Sulfonamide based Hybrid Compounds have shown the versatility of sulfonamide compounds when hybridized with various pharmacologically active moieties. These hybrids exhibit a wide range of biological activities, further emphasizing the potential research applications of sulfonamide compounds in developing new therapeutic agents (Ghomashi et al., 2022).

Wirkmechanismus

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in organisms like Escherichia coli (strain K12) and Shigella flexneri . ZipA plays a crucial role in bacterial cell division.

Mode of Action

Compounds with similar structures have been known to inhibit protein kinases like the mesenchymal–epithelial transition factor (c-met) and have shown gaba a allosteric modulating activity .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit c-met protein kinase and modulate gaba a activity . These actions can affect various cellular processes, including cell growth and neurotransmission.

Pharmacokinetics

Similar compounds have been reported to have oral bioavailability .

Biochemische Analyse

Biochemical Properties

The compound, N-methyl-2-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, is part of the triazole family . Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses require further experimental validation.

Eigenschaften

IUPAC Name |

N-methyl-2-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,4-dihydro-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O3S/c1-23(13-9-24(10-13)17-6-5-16-21-19-11-25(16)22-17)29(27,28)14-3-4-15-12(8-14)2-7-18(26)20-15/h3-6,8,11,13H,2,7,9-10H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJFPJQDCDHXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)

![N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2876281.png)

![7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2876283.png)

![1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine](/img/structure/B2876285.png)

![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)

![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2876291.png)